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CAS No.: 942-57-4

Cat. No.: B3059092

Get Quote

Structure, Synthesis, and Application in Bioactive Scaffold Design

Executive Summary & Structural Architecture
Methyl 2-(methoxymethyl)benzoate (CAS: 942-57-4) represents a critical structural motif in

the field of agrochemical and pharmaceutical discovery. It serves as a simplified, lipophilic

analog of the Strobilurin class of fungicides (e.g., Kresoxim-methyl), which act as mitochondrial

respiration inhibitors.

Unlike its isomer methyl 2-methoxybenzoate (where the methoxy group is directly attached to

the aromatic ring), this molecule features a benzylic ether functionality. This structural

distinction is chemically significant: the benzylic carbon imparts unique reactivity (susceptibility

to oxidation and radical substitution) and alters the rotational freedom of the side chain, a key

parameter in fitting the Q_o site of the cytochrome bc1 complex.

Physicochemical Profile[1][2][3][4]
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Property Value Notes

CAS Number 942-57-4
Distinct from methyl 2-

methoxybenzoate (606-45-1)

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol

Physical State Colorless to pale yellow liquid
Low melting point solid in high

purity

LogP (Predicted) ~1.9 - 2.1
Moderate lipophilicity, suitable

for membrane penetration

Boiling Point ~120-125°C (at 10 mmHg)
Estimated based on

ester/ether volatility

Key Functionalities Methyl Ester, Benzylic Ether
Ortho-substitution pattern

creates steric twist

Synthetic Pathways & Process Chemistry[1][7][8]
For the research chemist, the synthesis of Methyl 2-(methoxymethyl)benzoate is a lesson in

controlling competing nucleophilic substitutions. I recommend Route A for laboratory scale-up

due to its operational simplicity, while Route B is historically relevant for industrial phthalide

valorization.

Route A: The Benzylic Substitution (Williamson Ether
Type)
This route utilizes methyl 2-(bromomethyl)benzoate as the electrophile. It is the most direct

method but requires strict temperature control to prevent ester hydrolysis.

Precursor: Methyl 2-methylbenzoate is brominated (NBS/CCl4 or Br2/light) to yield the

bromomethyl intermediate.

Reaction: The bromide reacts with Sodium Methoxide (NaOMe) in Methanol.
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Critical Control Point: The reaction must be kept anhydrous. Presence of water leads to the

formation of phthalide (via intramolecular cyclization of the hydrolyzed alcohol) or the

benzoic acid derivative.

Route B: Phthalide Ring Opening & Methylation
This approach avoids halogenated precursors but involves a two-step sequence.

Acid-Catalyzed Methanolysis: Phthalide is refluxed with methanol and sulfuric acid. This

opens the lactone ring to form methyl 2-(hydroxymethyl)benzoate.

Note: This equilibrium often favors the closed lactone (phthalide). High dilution and

removal of water are required to drive it to the open ester form.

O-Methylation: The resulting benzylic alcohol is methylated using Methyl Iodide (MeI) and a

base (Ag2O or NaH).

Synthetic Workflow Diagram (DOT)

Methyl 2-methylbenzoate Radical Bromination
(NBS, AIBN, Reflux) Methyl 2-(bromomethyl)benzoate Methoxylation

(NaOMe, MeOH, 0°C)

Methyl 2-(methoxymethyl)benzoate
 Kinetic Control

Phthalide
(Impurity via Cyclization)

 Thermodynamic/H2O

Click to download full resolution via product page

Figure 1: Primary synthetic workflow emphasizing the divergence between the desired ether

product and the thermodynamic phthalide trap.

Spectroscopic Characterization (The Fingerprint)
Validating the structure requires distinguishing it from the starting material (methyl 2-

methylbenzoate) and the side product (phthalide).

Nuclear Magnetic Resonance (¹H NMR)
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The diagnostic signals are the two singlets for the methoxy groups and the benzylic methylene

shift.

Moiety
Chemical Shift
(δ, ppm)

Multiplicity Integration
Structural
Insight

Ar-H 7.30 – 7.95 Multiplets 4H

Aromatic ring

protons (Ortho-

substituted

pattern)

Ar-CH₂-O 4.80 Singlet 2H

Diagnostic:

Downfield shift

due to Oxygen

and Aryl ring.

COOCH₃ 3.90 Singlet 3H
Ester methyl

group.

CH₂-OCH₃ 3.42 Singlet 3H

Ether methyl

group (distinct

from ester

methyl).

Distinction from Phthalide: Phthalide shows a benzylic signal at ~5.3 ppm (CH2 in lactone

ring) and lacks the two distinct methyl singlets.

Distinction from Precursor: Methyl 2-methylbenzoate has a benzylic methyl singlet at ~2.6

ppm (Ar-CH3), which disappears in the target product.

Infrared Spectroscopy (IR)
C=O Stretch: ~1720-1730 cm⁻¹ (Conjugated ester).

C-O Stretch: ~1100-1250 cm⁻¹ (Strong bands for both ester and ether linkages).

Application in Bioactive Scaffold Synthesis[6][7][8]
[9]
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Methyl 2-(methoxymethyl)benzoate acts as a "linker pharmacophore." In the development of

Strobilurin fungicides (e.g., Kresoxim-methyl), the biological activity relies on a "Toxophore" (the

-methoxyacrylate or methoxyiminoacetate) linked to a lipophilic "Spacer."

While Kresoxim-methyl uses a phenoxy spacer, the methoxymethyl benzoate scaffold is used

in Structure-Activity Relationship (SAR) studies to evaluate:

Steric Bulk: How the flexibility of the benzylic ether affects binding to the Q_o site.

Metabolic Stability: The benzylic ether is a site of metabolic oxidation (P450 enzymes), often

converting to the benzoic acid metabolite.

Biological Pathway Diagram[1]
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Figure 2: The logical relationship between the benzoate scaffold and mitochondrial inhibition.

Stability & Storage Protocols
As a Senior Scientist, I advise the following handling protocols to ensure data integrity:
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Hydrolytic Sensitivity: The ester bond is stable at neutral pH but susceptible to base-

catalyzed hydrolysis (saponification). Store under inert atmosphere (Argon/Nitrogen) if long-

term storage is required.

Peroxide Formation: Like all ethers, the benzylic ether moiety can form peroxides upon

prolonged exposure to air/light.

Protocol: Test with starch-iodide paper before distillation.

Storage: Amber glass vials at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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